molecular formula C14H23NO B13738801 Morpholine, 1-(1-adamantyl)- CAS No. 35702-67-1

Morpholine, 1-(1-adamantyl)-

Cat. No.: B13738801
CAS No.: 35702-67-1
M. Wt: 221.34 g/mol
InChI Key: PHYMGSYTSUESSU-UHFFFAOYSA-N
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Description

Morpholine, 1-(1-adamantyl)- refers to a class of compounds featuring a morpholine ring linked to the 1-position of an adamantane moiety. A representative example is N-(adamantan-1-yl)morpholine-4-carbothioamide, synthesized via the reaction of 1-adamantyl isothiocyanate with morpholine in ethanol under reflux conditions . The adamantyl group confers high lipophilicity and metabolic stability, while the morpholine ring enhances solubility and hydrogen-bonding capacity. This compound is part of broader efforts to develop adamantane-based therapeutics, leveraging the rigid, cage-like structure of adamantane for improved pharmacokinetics .

Properties

CAS No.

35702-67-1

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

4-(1-adamantyl)morpholine

InChI

InChI=1S/C14H23NO/c1-3-16-4-2-15(1)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-10H2

InChI Key

PHYMGSYTSUESSU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Preparation Methods

Direct Alkylation of Morpholine with 1-Bromoadamantane

One of the most established and direct synthetic routes to Morpholine, 1-(1-adamantyl)- involves the nucleophilic substitution of morpholine on 1-bromoadamantane. This method is described in detail in US Patent US3391142A:

  • A mixture of 5.5 g of 1-bromoadamantane and 21.75 g of morpholine is heated in a stainless-steel reaction vessel at 220 °C for approximately 12 hours.
  • After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure to remove excess morpholine.
  • The residue and solid are combined and dissolved in ether.
  • The ether solution is extracted with aqueous 5% hydrochloric acid and water to remove impurities.
  • The aqueous extracts are basified with 50% sodium hydroxide solution, and the liberated free base is extracted into ether.
  • The ether extract is washed, dried, and concentrated in vacuo.
  • The crude product is dissolved in ether and treated with anhydrous hydrogen chloride to precipitate the hydrochloride salt.
  • The solid is recrystallized from ethanol, yielding N-(1-adamantyl)morpholine hydrochloride with a melting point of 292–294 °C.

This method provides a straightforward approach to the target compound with relatively high purity, leveraging the nucleophilicity of morpholine and the electrophilicity of 1-bromoadamantane under thermal conditions.

Multi-Step Synthesis via 1-Adamantyl Isothiocyanate Intermediate

An alternative synthetic strategy involves the preparation of 1-adamantyl isothiocyanate as a key intermediate, which then reacts with morpholine to form the desired product or its derivatives. This method is illustrated in a 2015 research article focusing on related adamantyl derivatives:

  • Starting from 1-adamantylamine, the compound is reacted with carbon disulfide and trimethylamine in ethanol to form a dithiocarbamate salt.
  • The dithiocarbamate intermediate is treated with di-tert-butyl dicarbonate (Boc2O) to yield a Boc-protected intermediate.
  • This intermediate is then converted to 1-adamantyl isothiocyanate by stirring with catalytic amounts of 4-dimethylaminopyridine (DMAP).
  • The 1-adamantyl isothiocyanate is subsequently reacted with morpholine in boiling ethanol to produce the corresponding N-(1-adamantyl)carbothioamide derivatives.

While this method primarily targets carbothioamide derivatives, it demonstrates the versatility of 1-adamantyl isothiocyanate as a reactive intermediate for incorporating the adamantyl group into morpholine-containing compounds.

Variations and Related Compounds

Additional derivatives involving the adamantyl and morpholine moieties have been synthesized using similar nucleophilic substitution strategies and modifications of the adamantyl substituent. For example, N-(1-adamantyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide has been prepared through multi-step synthesis involving Friedel-Crafts alkylation to introduce the adamantyl group, sulfonyl chloride intermediates for sulfonamide formation, and nucleophilic substitution to attach morpholine. Although this compound is more complex, the synthetic principles highlight the adaptability of morpholine and adamantyl chemistry.

Comparative Summary of Preparation Methods

Method Key Steps Reaction Conditions Yield/Purity Notes
Direct Alkylation with 1-Bromoadamantane Heating morpholine with 1-bromoadamantane at 220 °C for 12 h High temperature, sealed vessel High purity, recrystallized hydrochloride salt Straightforward, industrially feasible
Multi-step via Isothiocyanate Intermediate Formation of dithiocarbamate, Boc protection, isothiocyanate formation, reaction with morpholine Ethanol solvent, reflux conditions Moderate yields for carbothioamide derivatives Useful for derivatives, more complex
Multi-step for Complex Derivatives Friedel-Crafts alkylation, sulfonyl chloride intermediates, nucleophilic substitution Various, including acid catalysis Optimized for target derivatives Highlights synthetic versatility

Research Findings and Optimization Notes

  • The direct alkylation method requires high temperature and sealed reaction vessels to facilitate nucleophilic substitution on the sterically hindered adamantyl bromide.
  • Purification involves acid-base extraction and crystallization of the hydrochloride salt to achieve high purity.
  • The isothiocyanate intermediate route allows for further functionalization, such as carbothioamide and carbohydrazide derivatives, expanding the chemical space of adamantyl-morpholine compounds.
  • Reaction times and conditions are critical to minimize side products, such as thiosemicarbazides, as observed in hydrazinolysis steps in related syntheses.
  • Industrial synthesis would benefit from continuous flow reactors to control high-temperature reactions safely and improve scalability.

Chemical Reactions Analysis

Nucleophilic Substitution of 1-Bromoadamantane

This method involves the reaction of morpholine with 1-bromoadamantane under high-temperature conditions to replace the bromide ion with the morpholine moiety.

Reagents Conditions Yield Purity
1-BromoadamantaneReflux at 220°C for 12 hours72%Recrystallized from ethanol
MorpholineStainless-steel reactorIdentified via melting point (292–294°C)

Mechanism : The reaction proceeds via an SN2 mechanism, where morpholine acts as a nucleophile, displacing bromide from the adamantane core. The steric hindrance of the adamantyl group and high reaction temperature facilitate the substitution .

Reaction of 1-Adamantyl Isothiocyanate with Morpholine

This approach utilizes 1-adamantyl isothiocyanate as a precursor to introduce the adamantyl group into morpholine derivatives.

Reagents Conditions Yield Key Observations
1-Adamantyl isothiocyanateBoiling ethanol, 2 hours72%Side product (thiosemicarbazide) formed with prolonged reaction time
MorpholineCatalytic DMAP (4-dimethylaminopyridine)Reaction optimized to 20 minutes to minimize side products

Mechanism : The isothiocyanate reacts with morpholine via nucleophilic attack on the electrophilic carbon of the isothiocyanate group, forming a carbothioamide intermediate. Further reactions (e.g., hydrazinolysis) can lead to secondary products .

Influence of Adamantyl Group on Reactivity

The adamantyl moiety imparts unique steric and electronic properties to the compound:

  • Steric Effects : The adamantane structure’s rigidity and hydrophobicity reduce conformational flexibility, stabilizing intermediates and influencing reaction pathways .

  • Electron-Withdrawing Effects : The morpholine oxygen can modulate the electronic environment, affecting nucleophilicity and directing regioselectivity in subsequent reactions .

Reaction Conditions and Side Products

  • Time Sensitivity : In isothiocyanate-based reactions, prolonged heating increases the formation of thiosemicarbazide byproducts (e.g., 4-(1-adamantyl)thiosemicarbazide) .

  • Catalyst Role : DMAP (4-dimethylaminopyridine) accelerates the conversion of intermediate dithiocarbamates to isothiocyanates, improving yields .

Scientific Research Applications

Medicinal Chemistry

Morpholine derivatives, including 1-(1-adamantyl)-, have been extensively studied for their biological activities.

Anticancer Activity

A notable study highlighted the synthesis of adamantane-linked isothiourea derivatives, which demonstrated significant cytotoxic effects against various human tumor cell lines. The morpholine derivatives exhibited higher cytotoxicity compared to their 4-phenylpiperazine analogs, particularly against Hep-G2 (liver cancer), HeLa (cervical cancer), and HCT-116 (colorectal cancer) cell lines. Compounds with IC50 values less than 10 µM were identified as promising candidates for further investigation as potential chemotherapeutic agents .

Antimicrobial Properties

Research has also indicated that morpholine-containing compounds possess antimicrobial properties. In vitro studies showed that certain derivatives effectively inhibited the growth of various bacterial strains, suggesting their potential use in developing new antimicrobial agents .

Neurological Applications

Morpholine derivatives have been explored for their ability to modulate neurotransmission in the central nervous system. For instance, adamantyl amide derivatives have been proposed for treating central nervous system disorders by modulating glutamate neurotransmission . This area of research indicates a promising avenue for developing therapies targeting neurological conditions.

Material Science

The unique structure of morpholine, 1-(1-adamantyl)- lends itself to applications in material science, particularly in the development of polymers and nanomaterials.

Polymeric Applications

Morpholine-based compounds are utilized in creating polymers that exhibit specific properties such as enhanced thermal stability and mechanical strength. These polymers can be tailored for applications in coatings, adhesives, and other materials requiring durability and resistance to environmental factors .

Cosmetic Formulations

The cosmetic industry has also recognized the utility of morpholine derivatives in formulating products that enhance skin feel and stability.

Formulation Stability

Morpholine compounds are employed as stabilizers and emulsifiers in cosmetic formulations. Their ability to improve the texture and consistency of products makes them valuable in developing creams, lotions, and other topical applications .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Morpholine derivatives showed significant cytotoxicity against multiple cancer cell lines.
Antimicrobial Properties Demonstrated efficacy against various bacterial strains.
Neurological Applications Potential modulation of glutamate neurotransmission for CNS disorders.
Polymeric Applications Enhanced stability and mechanical properties in polymer formulations.
Cosmetic Formulations Improved texture and stability in creams and lotions.

Mechanism of Action

The mechanism of action of Morpholine, 1-(1-adamantyl)- involves its interaction with specific molecular targets, such as enzymes. The adamantyl group enhances the compound’s ability to penetrate cell membranes and reach its targets. This interaction can disrupt enzyme activity, leading to various biological effects .

Comparison with Similar Compounds

Structural Features

The table below compares key structural attributes of Morpholine, 1-(1-adamantyl)- with similar adamantane-containing compounds:

Compound Name Core Structure Adamantane Linkage Heterocycle/Bioisostere Key Reference
N-(Adamantan-1-yl)morpholine-4-carbothioamide Adamantane + morpholine Carbothioamide (-NH-CS-) Morpholine
N-(Adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide Adamantane + piperazine Carbothioamide (-NH-CS-) Piperazine
1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea Adamantane + phenylurea Urea (-NH-CO-NH-) Phenyl ring
4-[(1-Adamantyl)carbonyl]morpholine Adamantane + morpholine Carbonyl (-CO-) Morpholine
1-(1-Adamantyl)pyridinium bromide Adamantane + pyridinium Direct C-N bond Pyridinium
Amantadine (Adamantan-1-amine) Adamantane Amine (-NH2) None

Key Observations :

  • Linkage Type: Carbothioamide (target compound) vs. urea, carbonyl, or direct bonds in analogues.
  • Heterocycle : Morpholine offers balanced solubility and metabolic resistance compared to piperazine (basic) or pyridinium (charged) .

Physicochemical Properties

Compound Name Melting Point (°C) Water Solubility logP (Predicted) Key Reference
N-(Adamantan-1-yl)morpholine-4-carbothioamide Not reported Moderate ~3.5 (high lipophilicity)
1-(1-Adamantyl)pyridinium bromide 245 (dec.) Low (ionic form) ~1.8
4-[(1-Adamantyl)carbonyl]morpholine Not reported Low ~2.9
Amantadine 300–310 Low 2.3

Key Observations :

  • The carbothioamide group in the target compound likely improves water solubility compared to adamantane derivatives with direct C-N bonds (e.g., amantadine) due to hydrogen-bonding capacity.
  • Pyridinium bromide (charged) exhibits higher solubility than neutral adamantane derivatives but lower lipophilicity .

Key Observations :

  • The target compound is synthesized in higher yields (~70–80%) compared to amantadine, reflecting the efficiency of isothiocyanate-based reactions .
  • Urea derivatives require isocyanate intermediates, which can be less stable than isothiocyanates .

Key Observations :

  • Adamantane-urea derivatives exhibit potent anti-tuberculosis activity, suggesting that carbothioamide analogues (target compound) may also target microbial enzymes .
  • Amantadine’s antiviral mechanism highlights the role of adamantane in disrupting viral entry .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(1-adamantyl)morpholine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling adamantane derivatives with morpholine precursors. For example, nucleophilic substitution or amidation reactions using activated intermediates (e.g., adamantyl halides or carboxamides) under inert atmospheres. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Characterization via NMR (¹H/¹³C) and HPLC ensures purity .

Q. How should researchers handle discrepancies in reported toxicity data for 1-(1-adamantyl)morpholine?

  • Methodological Answer : Compare toxicity datasets across model organisms (e.g., rodent vs. in vitro cell lines) and exposure routes (oral, dermal, inhalation). For instance, acute oral LD₅₀ values vary between 525 mg/kg (mouse) and 1050 mg/kg (rat) . Validate conflicting results using standardized OECD guidelines for toxicity testing, ensuring consistency in dosing, solvent carriers, and endpoint measurements .

Q. What safety protocols are critical when working with 1-(1-adamantyl)morpholine in laboratory settings?

  • Methodological Answer : Use fume hoods for vapor control, wear nitrile gloves, and employ full-face respirators with organic vapor cartridges. Emergency procedures include immediate rinsing for eye/skin contact (15+ minutes) and activated charcoal for ingestion. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. What computational strategies can predict the drug-likeness and ADME properties of 1-(1-adamantyl)morpholine derivatives?

  • Methodological Answer : Apply density functional theory (DFT) to calculate logP, polar surface area, and H-bond donor/acceptor counts. Use QSAR models to correlate structural features (e.g., adamantyl lipophilicity, morpholine polarity) with permeability and metabolic stability. Validate predictions with in vitro assays (e.g., Caco-2 for absorption, cytochrome P450 inhibition assays) .

Q. How does the adamantyl moiety influence the pharmacological activity of morpholine derivatives?

  • Methodological Answer : The adamantyl group enhances lipid solubility, improving blood-brain barrier penetration. Its rigid structure may increase binding affinity to hydrophobic enzyme pockets (e.g., carbonic anhydrase inhibitors). Compare IC₅₀ values of adamantyl-containing vs. non-adamantyl analogs in target-specific assays (e.g., enzyme inhibition kinetics) .

Q. What experimental designs resolve contradictions in environmental fate data for 1-(1-adamantyl)morpholine?

  • Methodological Answer : Conduct comparative biodegradation studies (OECD 301F) under varied conditions (aerobic/anaerobic, pH 5–9). Use LC-MS to track metabolite formation and assess persistence. Cross-reference with ecotoxicity data (e.g., Daphnia magna LC₅₀) to identify thresholds for environmental risk .

Methodological Considerations for Advanced Studies

  • Statistical Analysis : Use power analysis to determine sample sizes for in vivo studies, ensuring α=0.05 and β=0.2. Apply mixed-effects models to account for inter-individual variability .
  • Regulatory Compliance : Verify compliance with REACH and ICH guidelines for preclinical testing, focusing on genotoxicity (Ames test) and repeated-dose toxicity (28-day OECD 407) .

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